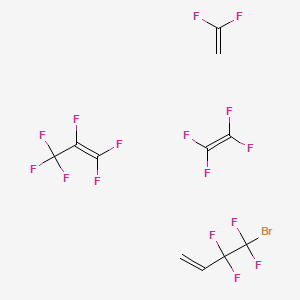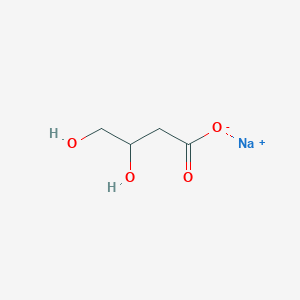
Sulfamidine N1-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamidine N1-glucuronide is a glucuronide conjugate of sulfamidine, a sulfonamide antibiotic. Glucuronidation is a metabolic process where glucuronic acid is added to a substrate, increasing its solubility and facilitating its excretion from the body. This compound is particularly significant in the study of drug metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfamidine N1-glucuronide involves the glucuronidation of sulfamidine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to maximize yield and purity. The product is then purified using high-performance liquid chromatography (HPLC) to ensure its quality .
Chemical Reactions Analysis
Types of Reactions
Sulfamidine N1-glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved enzymatically or chemically, releasing the parent sulfamidine. Additionally, it can participate in further conjugation reactions, such as sulfation .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions using β-glucuronidase.
Conjugation: UDPGA and UGT enzymes under physiological conditions.
Major Products
The major product of hydrolysis is sulfamidine, while further conjugation can lead to sulfamidine sulfate .
Scientific Research Applications
Sulfamidine N1-glucuronide is used extensively in pharmacokinetic studies to understand the metabolism and excretion of sulfamidine. It serves as a model compound to study glucuronidation processes and the role of UGT enzymes. Additionally, it is used in the development of analytical methods for detecting and quantifying glucuronide conjugates in biological samples .
Mechanism of Action
The primary mechanism of action of sulfamidine N1-glucuronide involves its role as a metabolite in the excretion of sulfamidine. The glucuronidation process increases the solubility of sulfamidine, facilitating its excretion via urine and bile. This process is crucial for the detoxification and elimination of the parent drug from the body .
Comparison with Similar Compounds
Similar Compounds
- Sulfadimethoxine N1-glucuronide
- Sulfamethoxazole N1-glucuronide
- Sulfadiazine N1-glucuronide
Uniqueness
Sulfamidine N1-glucuronide is unique due to its specific structure and the particular UGT enzymes involved in its formation. Compared to other sulfonamide glucuronides, it has distinct pharmacokinetic properties and metabolic pathways .
Properties
Molecular Formula |
C18H22N4O8S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S,3S,4S,6R)-6-[(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H22N4O8S/c1-8-7-9(2)21-18(20-8)22(31(28,29)11-5-3-10(19)4-6-11)16-14(25)12(23)13(24)15(30-16)17(26)27/h3-7,12-16,23-25H,19H2,1-2H3,(H,26,27)/t12-,13-,14?,15-,16+/m0/s1 |
InChI Key |
DVJFXGPKAOOEAT-MGLUKCQKSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N([C@H]2C([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


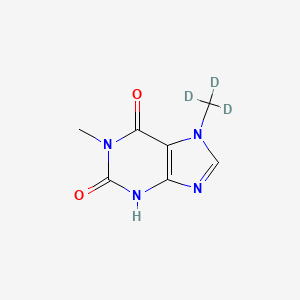

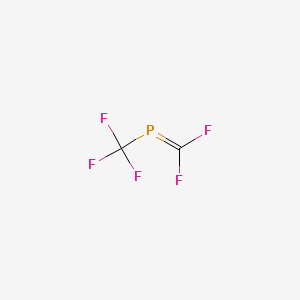
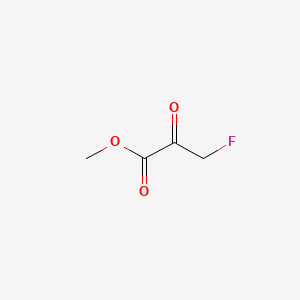
![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)

![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)
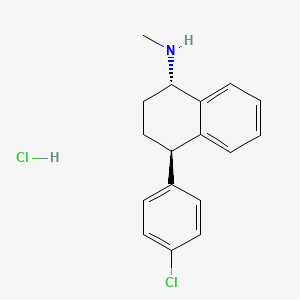

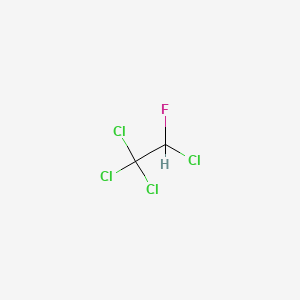
![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)
